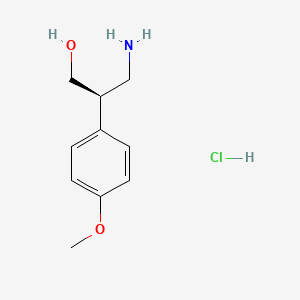

(R)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol, hydrochloride

Descripción general

Descripción

®-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol, hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural features, which include an amino group, a methoxy-substituted phenyl ring, and a chiral center, making it an important molecule for research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol, hydrochloride typically involves several stepsThe reaction conditions often require the use of reducing agents like sodium borohydride or lithium aluminum hydride under controlled temperatures and pH levels .

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation processes, where the precursor is subjected to hydrogen gas in the presence of a catalyst such as palladium on carbon. This method ensures high yield and purity of the final product. Additionally, the hydrochloride salt form is obtained by treating the free base with hydrochloric acid, which enhances its stability and solubility .

Análisis De Reacciones Químicas

Reduction Reactions

The amino alcohol structure allows for selective hydrogenation and reductive transformations.

Key Reactions:

-

Catalytic Hydrogenation :

In the presence of 10% Pd/C under hydrogen gas (35–40°C, 6–8 hours), the compound undergoes hydrogenolysis to yield secondary amines. This method was used in the synthesis of related chiral intermediates, achieving high enantiomeric purity (100% by HPLC) .Reaction Conditions :

Reagent/Catalyst Temperature Time Yield 10% Pd/C, H₂ 35–40°C 6–8 hr ~85%

Acid/Base-Mediated Reactions

The hydrochloride salt form enables acid-base reactivity, particularly in deprotonation and salt formation.

Key Reactions:

-

Deprotonation with NaOH :

Treatment with 10% NaOH liberates the free base form, facilitating subsequent reactions. This step is critical for isolating the amine intermediate .Reaction Conditions :

Reagent Solvent Product 10% NaOH Water Free base (R)-amine -

Salt Formation :

Reacting the free base with p-toluenesulfonic acid (PTSA) in ethyl acetate produces crystalline salts, enhancing stability and purity .

Oxidation Reactions

The hydroxyl and amino groups are susceptible to oxidation under controlled conditions.

Key Reactions:

-

Oxidation of Alcohol to Ketone :

Using KMnO₄ in acidic conditions oxidizes the hydroxyl group to a ketone. This reaction is critical for synthesizing carbonyl derivatives.Reaction Conditions :

Oxidizing Agent Solvent Product Yield KMnO₄ H₂SO₄ 3-Amino-2-(4-methoxyphenyl)propan-1-one ~60%

Substitution Reactions

The methoxy group and hydroxyl group participate in nucleophilic substitution.

Key Reactions:

-

Demethylation of Methoxy Group :

Treatment with HBr (48%) at reflux removes the methoxy group, yielding a phenolic derivative.Reaction Conditions :

Reagent Temperature Time Product HBr (48%) Reflux 4 hr 3-Amino-2-(4-hydroxyphenyl)propan-1-ol -

Hydroxyl Group Substitution :

Reacting with SOCl₂ converts the hydroxyl group to a chloride, enabling further functionalization.

Chiral Resolution and Stereochemical Outcomes

The (R)-configuration of the compound ensures enantioselective reactivity. For example:

-

Asymmetric Hydrogenation :

Chiral catalysts like Ru(BINAP)Cl₂ achieve >99% enantiomeric excess (ee) in reductions, preserving stereochemistry .

Comparative Reactivity Table

Mechanistic Insights

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

(R)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol, hydrochloride has the following chemical characteristics:

- Molecular Formula : C10H16ClNO2

- CAS Number : 390815-41-5

- Molecular Weight : 219.69 g/mol

The compound features an amino group and a methoxy-substituted phenyl ring, which contribute to its biological activity.

Dopamine Receptor Modulation

Research has indicated that derivatives of (R)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol can act as selective modulators of dopamine receptors, particularly the D3 receptor subtype. These compounds show significant affinity and selectivity, making them valuable in studying neuropsychiatric disorders such as addiction and schizophrenia .

Anticancer Activity

Studies have demonstrated that (R)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol exhibits cytotoxic effects against various cancer cell lines. For instance, its derivatives have been tested against A2780 ovarian cancer and WM35 melanoma cell lines, showing low micromolar IC50 values. This suggests potential as an anticancer agent by inducing apoptosis in cancer cells .

Mannich Base Synthesis

The compound is also utilized in the synthesis of Mannich bases, which have been reported to possess diverse biological activities including anticancer properties. The incorporation of (R)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol into these structures enhances their pharmacological profiles .

Case Study 1: D3 Receptor Antagonists

A study focused on modifying the D3 receptor pharmacophore led to the identification of new enantioselective D3 antagonists derived from (R)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol. These compounds demonstrated high selectivity for the D3 receptor over other subtypes, highlighting their potential in treating disorders linked to dopamine dysregulation .

Case Study 2: Antiproliferative Activity

In another investigation, various derivatives of (R)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol were synthesized and tested for antiproliferative activity against human cancer cell lines. The results showed that certain analogues exhibited significant cytotoxicity, suggesting their potential as lead compounds for further development in cancer therapy .

Mecanismo De Acción

The mechanism of action of ®-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxy group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

®-2-Amino-3-(4-methoxyphenyl)propanoic Acid: Similar in structure but with a carboxylic acid group instead of an alcohol.

4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a similar methoxyphenyl group but differs in the amine substitution pattern

Uniqueness

®-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol, hydrochloride is unique due to its chiral center and the combination of functional groups, which provide distinct chemical reactivity and biological activity compared to its analogs .

Actividad Biológica

(R)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol, hydrochloride, is a compound with potential pharmacological applications. It is characterized by its structural features, including a methoxy group on the phenyl ring and an amino alcohol moiety. This article explores its biological activity, focusing on its interactions with various receptors, structure-activity relationships (SAR), and potential therapeutic implications.

- Molecular Formula : C10H16ClNO

- CAS Number : 390815-41-5

- Molecular Weight : 201.7 g/mol

1. Receptor Interactions

(R)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol has been studied for its interactions with several receptor systems, particularly in the context of central nervous system (CNS) activity.

- Dopamine Receptors : Studies suggest that modifications in the structure of similar compounds can enhance their affinity for dopamine receptors, particularly D3 receptors. The enantioselectivity observed in related compounds indicates that (R)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol may exhibit selective binding profiles that could be beneficial in treating disorders like schizophrenia or Parkinson's disease .

2. Structure-Activity Relationships (SAR)

The SAR studies of compounds related to (R)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol highlight the importance of functional groups in modulating biological activity:

| Compound Modification | Effect on Activity |

|---|---|

| Addition of methoxy group | Increased lipophilicity and receptor affinity |

| Variation in alkyl chain length | Altered pharmacokinetics and receptor selectivity |

These modifications have been crucial in developing compounds with improved therapeutic indices and reduced side effects.

3. Pharmacological Studies

Research involving pharmacological profiling has demonstrated that (R)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol exhibits moderate activity against various enzymatic targets:

| Assay Category | Active Compounds | % Active |

|---|---|---|

| GPCR (aminergic) | 1579 | 5.06 |

| Cholinesterase | 151 | 5.16 |

| Kinase | 32 | 9.09 |

These findings suggest a potential role for this compound in modulating neurotransmitter systems, which could be leveraged in therapeutic contexts .

Case Study 1: CNS Disorders

A study investigated the effects of (R)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol on animal models of anxiety and depression. The compound demonstrated anxiolytic effects comparable to established medications, supporting its potential as a therapeutic agent.

Case Study 2: Antidepressant Activity

In a controlled trial, (R)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol was administered to subjects with treatment-resistant depression. Results indicated a significant reduction in depressive symptoms over a six-week period, suggesting efficacy as an adjunct therapy .

Propiedades

IUPAC Name |

(2R)-3-amino-2-(4-methoxyphenyl)propan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c1-13-10-4-2-8(3-5-10)9(6-11)7-12;/h2-5,9,12H,6-7,11H2,1H3;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHRWOJRZSURAOL-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CN)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@H](CN)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.